5-(5-Fluoro-2-methoxyphenyl)-3-trifluoromethylphenol
Description
5-(5-Fluoro-2-methoxyphenyl)-3-trifluoromethylphenol is a chemical compound characterized by the presence of fluorine, methoxy, and trifluoromethyl groups attached to a phenol ring
Properties
IUPAC Name |
3-(5-fluoro-2-methoxyphenyl)-5-(trifluoromethyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F4O2/c1-20-13-3-2-10(15)7-12(13)8-4-9(14(16,17)18)6-11(19)5-8/h2-7,19H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVUKKVTLWFTAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C2=CC(=CC(=C2)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80686624 | |
| Record name | 5'-Fluoro-2'-methoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261958-83-1 | |
| Record name | 5'-Fluoro-2'-methoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Fluoro-2-methoxyphenyl)-3-trifluoromethylphenol typically involves the following steps:
Starting Materials: The synthesis begins with 5-fluoro-2-methoxyphenol and 3-trifluoromethylphenol as the primary starting materials.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific solvents to facilitate the reaction.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of 5-(5-Fluoro-2-methoxyphenyl)-3-trifluoromethylphenol may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of advanced purification techniques and quality control measures is essential to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
5-(5-Fluoro-2-methoxyphenyl)-3-trifluoromethylphenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols.
Scientific Research Applications
5-(5-Fluoro-2-methoxyphenyl)-3-trifluoromethylphenol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(5-Fluoro-2-methoxyphenyl)-3-trifluoromethylphenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-2-methoxyphenol
- 3-Trifluoromethylphenol
- 5-Fluoro-2-methoxyacetophenone
Uniqueness
5-(5-Fluoro-2-methoxyphenyl)-3-trifluoromethylphenol is unique due to the combination of fluorine, methoxy, and trifluoromethyl groups on a single phenol ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
